An In-depth Technical Guide to 2-Chloro-5-formylaminomethylpyridine (CAS 151837-57-9)
An In-depth Technical Guide to 2-Chloro-5-formylaminomethylpyridine (CAS 151837-57-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Synthesis and Properties of a Niche Pyridine Derivative
This guide provides a comprehensive technical overview of 2-Chloro-5-formylaminomethylpyridine. Direct literature on this specific compound (CAS 151837-57-9) is limited. Therefore, this document adopts a foundational approach, grounded in established chemical principles. We will first provide an in-depth analysis of its critical precursors, 2-Chloro-5-(chloromethyl)pyridine and 2-Chloro-5-aminomethylpyridine, for which substantial data exists. By understanding the synthesis, reactivity, and properties of these building blocks, we can logically deduce a robust synthetic pathway and infer the characteristics of the target molecule. This methodology ensures that the guide is not merely a collection of data but a practical, field-proven manual for the synthesis and application of 2-Chloro-5-formylaminomethylpyridine.
Part 1: The Foundational Precursor: 2-Chloro-5-(chloromethyl)pyridine
The journey to our target molecule begins with 2-Chloro-5-(chloromethyl)pyridine (CCMP), a versatile and highly reactive intermediate. Its significance lies in its dual reactivity: the chloromethyl group at the 5-position is primed for nucleophilic substitution, while the chloro group at the 2-position offers a site for more complex cross-coupling reactions or further substitutions. This dual functionality makes it a cornerstone in the synthesis of numerous agrochemicals and pharmaceuticals.[1][2]
Physicochemical Properties of 2-Chloro-5-(chloromethyl)pyridine
Understanding the physical and chemical properties of CCMP is paramount for its safe handling, storage, and use in synthesis. It is a solid at room temperature, presenting as beige or yellow-brown crystals.[3][4]
| Property | Value | Source(s) |
| CAS Number | 70258-18-3 | [5] |
| Molecular Formula | C₆H₅Cl₂N | [5] |
| Molecular Weight | 162.02 g/mol | [5][6] |
| Melting Point | 37-42 °C (99-108 °F) | [4][6][7] |
| Boiling Point | 249.8 ± 25.0 °C at 760 mmHg | [4] |
| Solubility | Insoluble or partly miscible in water. Soluble in ethanol. | [2][6][7] |
| Appearance | Beige to yellow-brown solid/crystals | [3][4] |
Synthesis of 2-Chloro-5-(chloromethyl)pyridine
The industrial synthesis of CCMP often starts from more common pyridine derivatives like 3-picoline (3-methylpyridine). A common laboratory-scale synthesis involves the chlorination of 2-chloro-5-(hydroxymethyl)pyridine, a route that offers good yields and control.
Caption: Workflow for the synthesis of CCMP.
This protocol is based on the reaction of 2-chloro-5-(hydroxymethyl)pyridine with thionyl chloride, a standard and effective method for converting primary alcohols to alkyl chlorides. The choice of thionyl chloride is deliberate; its byproducts (SO₂ and HCl) are gaseous, which simplifies purification.
-
Reaction Setup: In a flask equipped with a stirrer and dropping funnel, prepare a mixture of 87.4 g of thionyl chloride and 100 ml of 1,2-dichloroethane. Cool the mixture in a water bath to 5-20°C.
-
Addition of Starting Material: Dissolve 70.3 g of 2-chloro-5-(hydroxymethyl)pyridine in 50 ml of 1,2-dichloroethane. Add this solution dropwise to the thionyl chloride mixture over 30 minutes, maintaining the temperature between 5-20°C.
-
Reaction: Stir the mixture at room temperature for 90 minutes. Following this, heat the mixture to reflux and maintain for 4.5 hours to ensure the reaction goes to completion.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dilute the residue with 200 ml of chloroform and 60 ml of water.
-
Neutralization: Carefully add 20 g of sodium hydrogen carbonate in small portions with stirring to neutralize excess acid.
-
Isolation: Separate the organic layer. Treat it with activated carbon to remove colored impurities, then concentrate to yield 2-chloro-5-(chloromethyl)pyridine as a yellow-brown solid.
Safety and Handling of CCMP
CCMP is a hazardous substance and must be handled with appropriate precautions.[6]
-
Hazards: It is harmful if swallowed and causes severe skin burns and eye damage.[4][5][6] It may also cause skin sensitization.[6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[6] Use in a well-ventilated area or with a respirator.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. It is incompatible with strong oxidizing agents, acids, and alkalis.[4][6] It reacts with mild steel and galvanized steel.[6]
Part 2: The Key Intermediate: 2-Chloro-5-aminomethylpyridine
The next crucial step is the conversion of CCMP to 2-Chloro-5-aminomethylpyridine. This transformation involves a nucleophilic substitution on the chloromethyl group, replacing the chlorine with an amino group. This intermediate is a primary amine, which is the direct precursor for the final formylation step.
Synthesis of 2-Chloro-5-aminomethylpyridine
Several methods exist for this amination. A direct and efficient route involves reacting CCMP with an excess of ammonia. The use of excess ammonia is critical to minimize the formation of secondary and tertiary amine byproducts, as the product amine is also nucleophilic.
Caption: Workflow for the synthesis of 2-Chloro-5-aminomethylpyridine.
This process leverages the high nucleophilicity of ammonia to displace the benzylic chloride of CCMP. Performing the reaction at low temperatures in an autoclave controls the volatility of ammonia and ensures a safe reaction environment.
-
Reaction Setup: Introduce approximately 1 liter of liquid ammonia into a suitable autoclave.
-
Addition of Reactant: Dissolve 176 g of 2-chloro-5-chloromethyl-pyridine in 0.5 L of toluene and cool the solution to 0-5°C. Meter this solution into the autoclave over ~20 minutes. The pressure in the autoclave may rise to about 10 bar.
-
Reaction: Stir the reaction mixture at 0-5°C for 8 hours.
-
Work-up: After the reaction is complete, carefully depressurize the autoclave. Add the reaction mixture to a solution of 250 ml of 45% aqueous sodium hydroxide and 500 ml of toluene.
-
Extraction: Shake the mixture thoroughly and separate the organic phase. Extract the aqueous phase again with toluene. Combine the organic phases.
-
Purification: Concentrate the combined organic layers under vacuum. The resulting residue is then purified by vacuum distillation (e.g., at 3-4 mbar, boiling range 112-114°C) to yield pure 2-chloro-5-aminomethyl-pyridine.
An alternative synthesis involves reacting 2-chloro-5-trichloromethylpyridine with an amine and hydrogen in the presence of a hydrogenation catalyst like Raney nickel.[8][9] This one-step process can be advantageous as it avoids the handling of the skin-irritating CCMP.[9]
Part 3: The Target Molecule: 2-Chloro-5-formylaminomethylpyridine
With the primary amine, 2-Chloro-5-aminomethylpyridine, in hand, we can proceed to the final step: N-formylation. This reaction introduces the formyl group (-CHO) onto the nitrogen atom, yielding the target compound.
Proposed Synthesis: N-Formylation
The formylation of primary amines is a well-established transformation in organic synthesis. A variety of reagents can be used, but for practicality, efficiency, and mild conditions, methods using formic acid are often preferred.[10][11][12]
Caption: Proposed N-formylation reaction pathway.
This protocol is adapted from a general and highly practical procedure for the N-formylation of amines. The use of a Dean-Stark trap is key to driving the reaction to completion by removing the water formed during the condensation reaction.
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 1 mole-equivalent of 2-Chloro-5-aminomethylpyridine with a suitable volume of toluene (e.g., to create a 0.5 M solution).
-
Reagent Addition: Add 1.2 to 2.0 mole-equivalents of 85-90% aqueous formic acid to the mixture.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for 4-12 hours, or until no more water is collected and TLC analysis indicates the consumption of the starting amine.
-
Work-up: Cool the reaction mixture to room temperature. The toluene can be removed under reduced pressure. In many cases, the resulting N-formylated product is obtained in high purity and may not require further purification.[12] If necessary, the residue can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes).
Causality: The 2-chloropyridine moiety is generally stable under these mild acidic conditions. The primary amine is significantly more nucleophilic than the pyridine nitrogen, ensuring selective formylation at the desired position.
Inferred Chemical Properties and Reactivity
Based on its structure, we can infer the key chemical properties of 2-Chloro-5-formylaminomethylpyridine.
-
Physicochemical Properties: It is expected to be a solid at room temperature, likely with a higher melting point than its amine precursor due to increased hydrogen bonding potential of the amide group. It should exhibit moderate polarity, with solubility in polar organic solvents.
-
Reactivity:
-
Amide Group: The formamide group is relatively stable but can be hydrolyzed back to the primary amine under strong acidic or basic conditions.
-
2-Chloro Position: The chlorine atom on the pyridine ring remains susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions or metal catalysis.[13][14] This site allows for further derivatization, for example, in palladium-catalyzed cross-coupling reactions.
-
-
Spectral Data:
-
¹H NMR: Expect to see characteristic signals for the pyridine ring protons, a doublet for the CH₂ group adjacent to the amide nitrogen, and a signal for the formyl proton (CHO), often appearing as two distinct signals due to restricted rotation around the C-N amide bond.
-
IR Spectroscopy: A strong absorption band around 1650-1680 cm⁻¹ corresponding to the amide C=O stretch would be a key identifier. An N-H stretch would also be present around 3300 cm⁻¹.
-
Inferred Safety and Handling
-
Hazards: While specific toxicity data is unavailable, it should be handled as a potentially hazardous substance. Pyridine derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[15] The structural similarity to its precursors suggests it may be a skin and eye irritant.
-
PPE: Standard laboratory PPE, including gloves, safety glasses, and a lab coat, is mandatory. Work should be conducted in a chemical fume hood.
-
Storage: Store in a cool, dry place away from strong acids, bases, and oxidizing agents.
References
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Yadav, J. S., Reddy, B. V. S., Reddy, K. B., & Raj, K. S. (2011). A remarkably simple protocol for the N-formylation of amino acid esters and primary amines. PubMed. Retrieved from [Link]
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Nishimura, T., et al. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. J-Stage. Retrieved from [Link]
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Yadav, J. S., Reddy, B. V. S., Reddy, K. B., & Raj, K. S. (2011). A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. Organic Letters, 13(15), 4144-4147. ACS Publications. Retrieved from [Link]
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Kim, J. G., & Jang, D. O. (2000). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 21(10), 1007-1008. SciSpace. Retrieved from [Link]
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